molecular formula C12H13NO3S2 B2819247 ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 637326-89-7

ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2819247
CAS No.: 637326-89-7
M. Wt: 283.36
InChI Key: WRJSUILINVGSJD-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative characterized by a 2-sulfanylidene (thione) group, a 4-methyl substituent, and a furan-2-ylmethyl moiety at position 3 of the thiazolidine ring. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

ethyl 3-(furan-2-ylmethyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-3-15-11(14)10-8(2)13(12(17)18-10)7-9-5-4-6-16-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJSUILINVGSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)CC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to esterification with ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Corresponding carboxylic acid.

Scientific Research Applications

ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Compound Name Substituents (Position 3) Position 4 Position 2 Biological Activity (IC₅₀ or MIC) Reference CAS/Study
Target Compound Furan-2-ylmethyl Methyl 2-Sulfanylidene Not reported N/A
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-Methylphenyl Methyl 2-Sulfanylidene Anticancer (HepG-2: IC₅₀ ~1.6 µg/mL) 478261-54-0
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-Chlorophenyl Methyl 2-Sulfanylidene Not reported 866136-39-2
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 4-Methylphenyl N/A Thiadiazole core Antimicrobial

Key Observations:

  • Substituent Effects: The target compound’s furan-2-ylmethyl group contrasts with phenyl () or chlorophenyl () substituents in analogues. The furan’s oxygen atom may enhance solubility via hydrogen bonding compared to hydrophobic aryl groups .
  • Biological Activity: Analogues with 4-methylphenyl substituents (e.g., CAS 478261-54-0) show potent anticancer activity against HepG-2 cells (IC₅₀ ~1.6 µg/mL) , suggesting that the target compound’s furan group could modulate similar pathways.

Physicochemical Properties

  • Solubility: The furan group’s polarity may improve aqueous solubility compared to phenyl or chlorophenyl analogues, which are more lipophilic .
  • Stability: The 2-sulfanylidene group in all analogues contributes to tautomeric stability, favoring the thione form in solution .

Crystallography and Intermolecular Interactions

  • Target Compound: Predicted to exhibit C–H···O and π-π stacking interactions due to the furan ring and ester group, similar to patterns in and .
  • Analogues:
    • CAS 478261-54-0 : Crystal packing dominated by C–H···S and van der Waals interactions .
    • Thiadiazole Derivatives () : Show S···π interactions between sulfur and aromatic rings, absent in the target compound’s structure.

Biological Activity

Ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on available literature.

The compound belongs to the thiazole family, which has been noted for its various biological properties. The synthesis typically involves the reaction of furan derivatives with thiazole precursors, leading to compounds that exhibit significant antimicrobial and anticancer activities. The molecular formula for this compound is C12H13N1O2S1C_{12}H_{13}N_{1}O_{2}S_{1} with a molecular weight of approximately 239.30 g/mol.

PropertyValue
Molecular FormulaC12H13N1O2S1C_{12}H_{13}N_{1}O_{2}S_{1}
Molecular Weight239.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Case Studies

  • Antifungal Activity : In a study evaluating the antifungal properties of thiazole derivatives, compounds similar to ethyl 3-[(furan-2-yl)methyl]-4-methyl exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against fungal strains like Candida albicans and Aspergillus flavus .
  • Antiprotozoal Activity : Another investigation revealed that thiazole derivatives showed significant activity against protozoan parasites, with IC50 values indicating potent effects against Trypanosoma cruzi and Leishmania amazonensis. For instance, a related compound demonstrated an IC50 value of 10 nM against Giardia intestinalis, outperforming traditional treatments .

Table 2: Biological Activity Overview

Biological ActivityTarget OrganismsMIC/IC50 Values
AntibacterialStaphylococcus aureusMIC: 6.25 µg/mL
Escherichia coliMIC: 12.5 µg/mL
AntifungalCandida albicansMIC: 6.25 µg/mL
Aspergillus flavusMIC: 12.5 µg/mL
AntiprotozoalTrypanosoma cruziIC50: 10 nM

The biological activity of this compound is thought to involve the inhibition of key enzymes in microbial metabolism and cell wall synthesis. Thiazole compounds often target lipid biosynthesis pathways in bacteria, disrupting membrane integrity and leading to cell death .

Q & A

Q. What are the standard synthetic routes for ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate?

The synthesis typically involves multi-step reactions. A common approach includes:

Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones or esters under basic conditions.

Functionalization : Introducing the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions.

Esterification : Final carboxylate ester formation using ethanol under acidic or basic catalysis.
Key parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., ethanol, DMF), and purification via column chromatography .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing thione vs. thiol tautomers).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1200 cm1^{-1}) groups .

Q. How can preliminary biological activity screening be designed for this compound?

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram-positive/negative bacteria).
  • Enzyme Inhibition : Evaluate inhibition of acetylcholinesterase or cyclooxygenase-2 (COX-2) using spectrophotometric methods.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Discrepancies may arise due to:

  • Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Solubility Variability : Use standardized solvents (e.g., DMSO with <0.1% water) and sonication for uniform dispersion.
  • Structural Analogues : Compare activity with derivatives (e.g., replacing furan with phenyl) to identify pharmacophore elements. Cross-reference results with structurally similar compounds in .

Q. What crystallographic strategies are optimal for determining this compound’s structure?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure Solution : Employ SHELXT (direct methods) or SHELXD (charge flipping) for phase determination.
  • Refinement : Apply SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positioning.
  • Hydrogen Bonding Analysis : Use graph-set notation (e.g., C(4)\text{C}(4)) to categorize interactions, as described in .

Q. How can DFT calculations elucidate electronic properties and reactivity?

  • Geometry Optimization : Use B3LYP/6-311++G(d,p) to model ground-state structures.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Electrostatic Potential (ESP) Maps : Identify regions of negative potential (e.g., thione sulfur) prone to electrophilic attack.
    Validate results against crystallographic data () to ensure computational accuracy .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Synthesize analogues with varied substituents (e.g., methyl → ethyl, furan → thiophene).
  • Activity Clustering : Group compounds by biological activity (e.g., IC50_{50} < 10 µM) and correlate with structural features.
  • 3D-QSAR : Develop CoMFA/CoMSIA models using steric/electronic descriptors from DFT outputs.
    Reference structural analogs in for benchmarking .

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